

Fedratinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), is a pivotal therapeutic agent in the management of myeloproliferative neoplasms, particularly myelofibrosis. Marketed under the brand name Inrebic®, its mechanism of action involves the targeted disruption of the dysregulated JAK/STAT signaling pathway, a key driver in the pathogenesis of these hematological malignancies. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **fedratinib**, details the experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams.

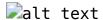
Chemical Structure and Identification

Fedratinib is a synthetic, small-molecule inhibitor belonging to the class of aminopyrimidines. Its chemical structure is characterized by a central pyrimidine ring substituted with an aniline and a sulfonamide-containing phenylamino group.

Table 1: Chemical Identification of **Fedratinib**



Identifier	Value	Citation
IUPAC Name	N-tert-butyl-3-({5-methyl-2-[({4- [2-(pyrrolidin-1- yl)ethoxy]phenyl})amino]pyrimi din-4- yl}amino)benzenesulfonamide	[1]
Molecular Formula	C27H36N6O3S	[2][3]
Molecular Weight	524.68 g/mol	[2]
CAS Number	936091-26-8	[2][4]
SMILES String	CC1=CN=C(N=C1NC2=CC(= CC=C2)S(=O)(=O)NC(C) (C)C)NC3=CC=C(C=C3)OCC N4CCCC4	[2]



Physicochemical Properties

The physicochemical properties of **fedratinib** are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Fedratinib



Property	Value	Citation
Melting Point	180-182 °C	[5]
Boiling Point (Predicted)	713.7 ± 70.0 °C	[5]
Solubility	Water: 0.00949 mg/mLDMSO: 100 mg/mL (190.59 mM)Ethanol: Insoluble	[2][4]
pKa (Strongest Acidic)	10.21	[2]
pKa (Strongest Basic)	9.0	[2]
LogP	4.27	[2]
Appearance	White to off-white powder	[6]

Experimental Protocols

Determination of Fedratinib Concentration in Plasma by UPLC-MS/MS

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of **fedratinib** in plasma, crucial for pharmacokinetic studies.[2][5]

1. Sample Preparation:

- To 100 μL of plasma, add an internal standard (e.g., ibrutinib).
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 13,000 g for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.[2]

2. Chromatographic Conditions:

Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5 μm) or equivalent.[5]



- Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid. A typical ratio is 30:60:10 (v/v/v).[5]
- Flow Rate: 0.8 mL/min.[5]
- Injection Volume: 2.0 μL.
- Column Temperature: 40 °C.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Fedratinib**: m/z 525.260 → 57.07.[5]
 - Ibrutinib (IS): m/z 441.2 → 55.01.[5]
- 4. Method Validation:
- The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]

Quality Control Testing of Fedratinib Capsules

- 1. Dissolution Testing:
- Apparatus: USP Apparatus 1 (Basket).
- Rotation Speed: 50 rpm.
- Medium: 900 mL of 0.1 M HCl.
- Acceptance Criterion: Q = 80% in 20 minutes.
- 2. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities:



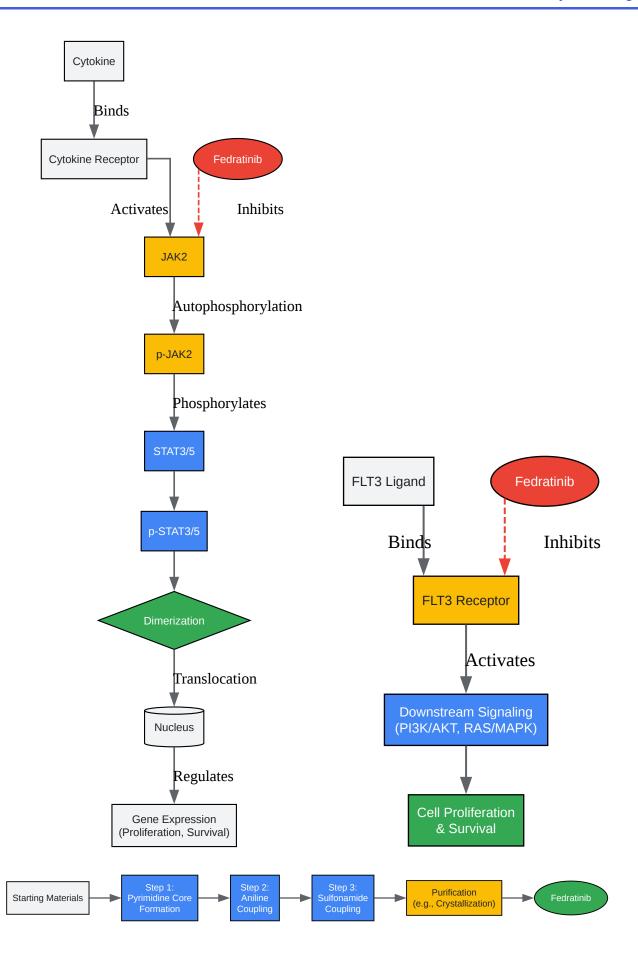
- Column: Agilent C18 (150 × 4.6 mm, 5 μm).[1]
- Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (pH 4.18) in a ratio of 43:57 (v/v).[1]
- Flow Rate: 0.967 mL/min.[1]
- Detection: PDA-UV at 268 nm.[1]
- Linearity: The method should be linear over a concentration range of 15-90 μg/mL.[1]

Signaling Pathways and Mechanism of Action

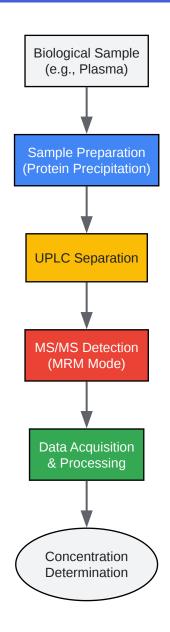
Fedratinib primarily exerts its therapeutic effect by inhibiting the JAK2/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms. It also shows activity against FMS-like tyrosine kinase 3 (FLT3).

JAK/STAT Signaling Pathway Inhibition









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